Enhanced Lipophilicity for Membrane Permeability
The 4,7-dimethyl substitution significantly elevates calculated lipophilicity compared to the unsubstituted indoline-2-carboxylic acid parent scaffold. The indoline core of 4,7-dimethyl-2,3-dihydro-1H-indole (the decarboxylated analog) has a computed XLogP3-AA value of 2.7 [1], while indoline itself (2,3-dihydro-1H-indole, CAS 496-15-1) has an XLogP3-AA of 1.5 [2]. This approximately 1.2 log unit increase corresponds to an estimated 16-fold increase in octanol-water partition coefficient, based on the relationship ΔlogP = 1.0 → ~10× increase in P [3]. For the carboxylic acid form, the corresponding increase in distribution coefficient (logD at pH 7.4) is estimated to be approximately 0.8–1.0 log units after accounting for ionization, based on the pKa of ~2.04 for the carboxylic acid group and standard logD–logP conversion.
| Evidence Dimension | Lipophilicity (XLogP3-AA of indoline core) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 (4,7-dimethylindoline core; PubChem computed) |
| Comparator Or Baseline | XLogP3-AA = 1.5 (indoline parent, CAS 496-15-1; PubChem computed) |
| Quantified Difference | ΔXLogP3-AA ≈ +1.2 log units; estimated ~16-fold higher P_octanol/water for the neutral form |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); aqueous/organic partitioning prediction |
Why This Matters
Higher lipophilicity enhances passive membrane permeability potential, making this scaffold a better starting point for CNS-penetrant or intracellular-targeting programs than unsubstituted indoline-2-carboxylic acid.
- [1] PubChem. 4,7-Dimethylindoline. CID 16785670. XLogP3-AA: 2.7. Accessed 2026. View Source
- [2] PubChem. Indoline. CID 10328. XLogP3-AA: 1.5. Accessed 2026. View Source
- [3] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
